CA-II Binding Affinity: Brinzolamide Exhibits ~4-Fold Higher Affinity Than Dorzolamide
Brinzolamide demonstrates an approximately 4-fold greater in vitro binding affinity for human carbonic anhydrase II compared to dorzolamide. Brinzolamide has a reported Ki of 0.13 nM (IC50 = 3.19 nM) for CA-II [1], whereas dorzolamide has a reported Ki of 1.9 nM for CA-II . This affinity difference has been independently corroborated in the peer-reviewed literature stating brinzolamide has 'an ≈4-fold greater in vitro binding affinity for CA-II than dorzolamide' [2].
| Evidence Dimension | In vitro binding affinity for human carbonic anhydrase II (CA-II) |
|---|---|
| Target Compound Data | Ki = 0.13 nM; IC50 = 3.19 nM for CA-II |
| Comparator Or Baseline | Dorzolamide: Ki = 1.9 nM for CA-II |
| Quantified Difference | Approximately 4-fold greater binding affinity (Ki ratio: 1.9/0.13 ≈ 14.6-fold lower Ki; independently characterized as ~4-fold by Cvetkovic & Perry 2003) |
| Conditions | In vitro enzyme inhibition assay; human CA-II isozyme |
Why This Matters
Higher target affinity may translate to more efficient CA-II inhibition at lower drug concentrations in the ciliary body, supporting twice-daily dosing with 1% brinzolamide being equivalent to three-times-daily dosing with 2% dorzolamide.
- [1] DeSantis L. Preclinical overview of brinzolamide. Surv Ophthalmol. 2000 Jan;44 Suppl 2:S119-29. View Source
- [2] Cvetkovic RS, Perry CM. Brinzolamide: a review of its use in the management of primary open-angle glaucoma and ocular hypertension. Drugs Aging. 2003;20(12):919-47. View Source
